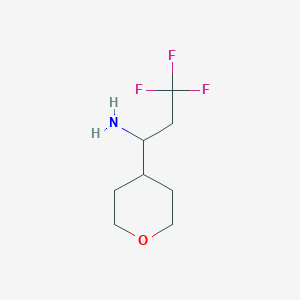
3,3,3-trifluoro-1-(tetrahydro-2H-pyran-4-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)propan-1-amine is a fluorinated amine compound with a unique structure that combines a trifluoromethyl group and a tetrahydropyran ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-1-(tetrahydro-2H-pyran-4-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of tetrahydro-2H-pyran-4-amine and 3,3,3-trifluoropropanal.
Reaction Conditions: The reaction between tetrahydro-2H-pyran-4-amine and 3,3,3-trifluoropropanal is carried out under reductive amination conditions. Common reagents used include sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an acid catalyst such as acetic acid.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,3-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
3,3,3-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,3,3-trifluoro-1-(tetrahydro-2H-pyran-4-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminotetrahydropyran: Similar in structure but lacks the trifluoromethyl group.
3,3,3-Trifluoro-1-propanamine: Similar in structure but lacks the tetrahydropyran ring.
Uniqueness
3,3,3-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)propan-1-amine is unique due to the presence of both the trifluoromethyl group and the tetrahydropyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H14F3NO |
|---|---|
Poids moléculaire |
197.20 g/mol |
Nom IUPAC |
3,3,3-trifluoro-1-(oxan-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)5-7(12)6-1-3-13-4-2-6/h6-7H,1-5,12H2 |
Clé InChI |
NDVJXSYLRFRKFF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C(CC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















